molecular formula C14H12BrNO4S B387679 Methyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate CAS No. 349404-83-7

Methyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate

Cat. No. B387679
CAS RN: 349404-83-7
M. Wt: 370.22g/mol
InChI Key: INWZFJFBXZALHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “Methyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate” were not found, similar compounds have been synthesized through various methods. For instance, 4-Bromophenyl methyl sulfone can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I)iodide to form the corresponding N- aryl sulfonamide .


Molecular Structure Analysis

The molecular structure of “Methyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate” consists of a benzoate group, a sulfonyl group, and a bromophenyl group. The exact structure can be determined using various spectroscopic techniques.


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate” include its molecular weight, which is 370.22g/mol. Other properties such as density, melting point, and boiling point can be determined through further analysis .

Scientific Research Applications

  • Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, a related compound, cyclizes in the presence of bases to form anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, indicating its potential in organic synthesis and pharmaceutical applications (Ukrainets et al., 2014).

  • A study on Methyl 2-methoxy-5-aminosulfonyl benzoate, a structural analog, focuses on process optimization for its synthesis from salicylic acid, showcasing its importance in industrial chemical production (Xu et al., 2018).

  • Research on the metabolism of metsulfuron methyl in wheat and barley reveals that it breaks down into compounds like methyl 4-hydroxy-2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl) amino] carbonyl] amino] sulfonyl]-benzoate, demonstrating its environmental and agricultural relevance (Anderson et al., 1989).

  • A study on the environmental impact of sulfometuron methyl, a similar compound, highlights its minimal residue movement and rapid hydrolysis in acidic soils, providing insights into environmental safety and herbicide use (Neary & Michael, 1989).

  • Synthesis of Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, another related compound, demonstrates the compound's importance as an intermediate in pharmaceutical production (Yang Jian-she, 2009).

Safety and Hazards

While specific safety data for “Methyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate” is not available, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

methyl 2-[(4-bromophenyl)sulfonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO4S/c1-20-14(17)12-4-2-3-5-13(12)16-21(18,19)11-8-6-10(15)7-9-11/h2-9,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWZFJFBXZALHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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